molecular formula C21H21N3O4S B11376697 Ethyl 4,5-dimethyl-2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11376697
M. Wt: 411.5 g/mol
InChI Key: VOXVKDWSGYISCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4,5-DIMETHYL-2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can be achieved through several synthetic routes. . This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to proceed efficiently. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation pathways .

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[1-(3-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H21N3O4S/c1-5-28-21(27)17-13(3)14(4)29-20(17)22-19(26)18-16(25)9-10-24(23-18)15-8-6-7-12(2)11-15/h6-11H,5H2,1-4H3,(H,22,26)

InChI Key

VOXVKDWSGYISCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C

Origin of Product

United States

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